

Orvepitant Maleate Demonstrates Efficacy in Reducing Chronic Cough Symptoms Compared to Placebo

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Compound of Interest

Compound Name: Orvepitant Maleate

Cat. No.: B609775

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New clinical data from Phase 2 trials indicate that **Orvepitant Maleate**, a neurokinin-1 (NK-1) receptor antagonist, offers a promising therapeutic option for patients with chronic refractory cough. Studies show statistically significant and clinically relevant improvements in patient-reported outcomes, particularly at higher doses, when compared to placebo.

Orvepitant Maleate is an investigational drug that targets the neurokinin-1 (NK-1) receptor, which is implicated in the pathophysiology of chronic refractory cough by modulating the central neural hypersensitivity that drives the urge to cough[1][2]. Recent clinical trials have evaluated its efficacy and safety in treating this debilitating condition.

Efficacy Data Summary

Clinical trial data from the VOLCANO-1 and VOLCANO-2 studies, as well as a study in patients with Idiopathic Pulmonary Fibrosis (IPF), provide a quantitative comparison of **Orvepitant Maleate**'s efficacy against placebo. The key findings are summarized in the table below.

Study	Treatment Group	Primary Endpoint: Change in Awake Cough Frequency	Secondary Endpoints: Patient- Reported Outcomes (PROs)
VOLCANO-2 (Phase 2b)	Orvepitant 30mg	Not statistically significant in the full analysis set. In a pre-defined subgroup of higher frequency coughers, a near-significant reduction was observed (p=0.066)[2][3].	- Leicester Cough Questionnaire (LCQ): Statistically significant improvement (p=0.009)[4]. - Cough Severity VAS: Statistically significant reduction (p=0.034). - Urge-to-Cough VAS: Statistically significant reduction (p=0.005).
Placebo	Exaggerated placebo response observed at Week 12.	-	
VOLCANO-1 (Phase 2 Pilot)	Orvepitant 30mg	Statistically significant reduction of 26% from baseline at week 4 (p < .001).	- Severity VAS & Quality of Life: Statistically significant improvements observed.
IPF Study (ORV-PF-01)	Orvepitant 30mg	Statistically significant reduction in coughing severity scores compared to placebo.	- Health-related quality of life: Statistically significant improvement shown in questionnaires.
Orvepitant 10mg	No difference observed compared to placebo.	-	
Placebo	-	-	

Experimental Protocols

VOLCANO-2 Study:

This Phase 2b, multicenter, double-blind, randomized, placebo-controlled, parallel-group study enrolled 315 patients with refractory chronic cough lasting for at least one year and an awake cough count of more than 10 per hour. Participants were randomized to receive either placebo or one of three doses of Orvepitant (10mg, 20mg, or 30mg) once daily for 12 weeks. The primary endpoint was the change in awake cough frequency at week 12, measured by a VitaloJAK® ambulatory cough monitor. Secondary endpoints included patient-reported outcomes such as the Leicester Cough Questionnaire (LCQ), Cough Severity Visual Analogue Scale (VAS), and Urge-to-Cough VAS.

VOLCANO-1 Study:

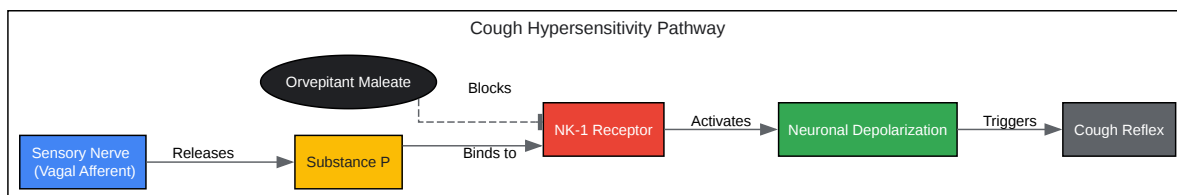
This was a Phase 2, open-label pilot study involving 13 patients with chronic refractory cough who had a daytime cough frequency of >3 to <250 coughs per hour. Patients received 30 mg of Orvepitant once daily for 4 weeks. The primary endpoint was the change from baseline in daytime cough frequency at week 4, with objective cough frequency measured over 24 hours at baseline and at weeks 1, 4, and 8.

IPF Study (ORV-PF-01):

This was a two-way, placebo-controlled, crossover study to evaluate the effect of two doses of Orvepitant (10mg and 30mg) on cough in patients with Idiopathic Pulmonary Fibrosis (IPF). The study was a multi-center, double-blind, randomized, placebo-controlled 2-period crossover study. Participants received both Orvepitant and placebo in two different 4-week treatment periods, separated by a 3-week washout period. Efficacy was assessed using daily diaries for cough severity and questionnaires for quality of life.

Signaling Pathway and Experimental Workflow

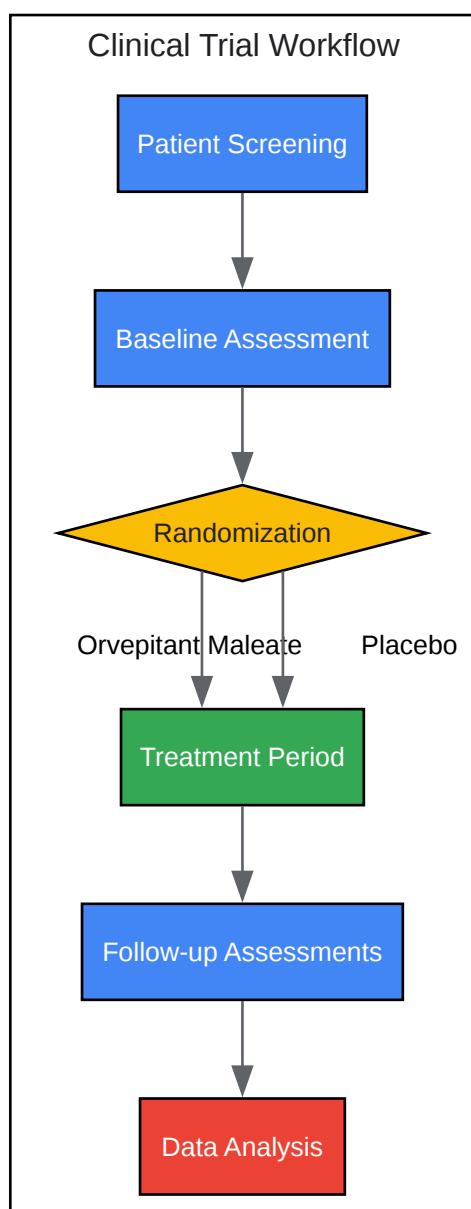
The proposed mechanism of action for **Orvepitant Maleate** involves the antagonism of the NK-1 receptor, thereby reducing the neuronal hypersensitivity that contributes to chronic cough.



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Figure 1: Proposed signaling pathway of **Orvepitant Maleate** in chronic cough.

The typical workflow for a clinical trial investigating the efficacy of **Orvepitant Maleate** is depicted below.



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Figure 2: Generalized experimental workflow for **Orvepitant Maleate** clinical trials.

While the primary endpoint of reducing awake cough frequency was not met in the full analysis set of the larger VOLCANO-2 study, the consistent and statistically significant improvements in patient-reported outcomes suggest a meaningful clinical benefit for patients with chronic refractory cough. Further investigation, particularly in subgroups of patients with higher cough frequency, is warranted to fully elucidate the therapeutic potential of **Orvepitant Maleate**.

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